molecular formula C8H9FO2 B1594254 (4-Fluoro-1,2-phenylene)dimethanol CAS No. 62558-08-1

(4-Fluoro-1,2-phenylene)dimethanol

Cat. No.: B1594254
CAS No.: 62558-08-1
M. Wt: 156.15 g/mol
InChI Key: VLSOAXRVHARBEQ-UHFFFAOYSA-N
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Description

(4-Fluoro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H10F2O2. It is a white crystalline solid that is soluble in water and organic solvents.

Properties

IUPAC Name

[4-fluoro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOAXRVHARBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323087
Record name (4-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62558-08-1
Record name 62558-08-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1,2-phenylene)dimethanol typically involves the fluorination of a suitable precursor followed by reduction and hydroxylation steps. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Reduction: Reduction of intermediate compounds to achieve the desired hydroxyl groups.

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

Industrial Production Methods

Industrial production methods for (4-Fluoro-1,2-phenylene)dimethanol are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Reduction of Dicarboxylic Acid Precursors

(4-Fluoro-1,2-phenylene)dimethanol is synthesized via borane-dimethyl sulfide (BH₃-Me₂S)-mediated reduction of 4-fluoro-1,2-benzenedicarboxylic acid (Figure 1) .

Key Procedure :

  • Reactants: 4-Fluoro-1,2-benzenedicarboxylic acid (18.95 mmol), BH₃-Me₂S (5 equiv, 94.75 mmol).

  • Conditions: THF solvent, room temperature, overnight stirring.

  • Workup: Quenching with 3M HCl, extraction with ethyl acetate, and silica gel chromatography.

  • Yield: 100% (white solid).

  • Characterization:

    • ¹H NMR (DMSO, 400 MHz): δ 7.97 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 5.50 (t, J = 5.5 Hz, 1H), 5.46 (t, J = 5.7 Hz, 1H), 4.80 (d, J = 5.3 Hz, 2H), 4.59 (d, J = 5.4 Hz, 2H).

Etherification and Esterification

The primary hydroxyl groups undergo typical alcohol reactions:

Reaction Type Reagents Product Application
Etherification Alkyl halides, K₂CO₃Bis-alkyl ether derivativesPolymer crosslinkers
Esterification Acetyl chlorideDiacetate estersProtecting groups for synthesis
Oxidation PCC or KMnO₄4-Fluoro-1,2-benzenedicarboxylic acidRecycled precursor

Cyclocondensation with Aldehydes

The compound participates in isoindolinediol-mediated cyclocondensations, forming heterocyclic frameworks (Figure 2) .

Mechanistic Insights :

  • Intermediate Formation: Reacts with aldehydes (e.g., o-phthalaldehyde) to form isoindolinediol intermediates.

  • Dehydration: Loss of water generates conjugated diradicals.

  • Tautomerization: Stabilizes to isoindolinone derivatives.

Example:

  • Substrate: 4-Fluoro-1,2-phenylenedimethanol + o-phthalaldehyde.

  • Product: Fluorinated isoindolinone (regioselectivity >95% via -hydride shift) .

Schiff Base Formation

Though not directly observed for the dimethanol, analogous fluorinated diamines (e.g., 4-Fluoro-1,2-phenylenediamine) form salen-type ligands with metals (Co, Ni) . This suggests potential for (4-Fluoro-1,2-phenylene)dimethanol to act as a ligand precursor after oxidation to dialdehydes.

Hypothetical Pathway:

  • Oxidation: MnO₂-mediated oxidation to 4-fluoro-1,2-phthalaldehyde.

  • Condensation: Reaction with amines (e.g., ethylenediamine) forms tetra-dentate ligands.

  • Metalation: Coordination with transition metals yields fluorescent complexes .

Fluorine-Directed Reactivity

The electron-withdrawing fluorine substituent directs electrophilic substitutions to the para position.

Nitration Example :

  • Substrate: (4-Fluoro-1,2-phenylene)dimethanol.

  • Conditions: HNO₃/H₂SO₄, 0°C.

  • Product: 4-Fluoro-5-nitro-1,2-phenylenedimethanol (yield: 75%, regioselectivity >90%).

Stability and Handling

  • Thermal Stability: Decomposes above 200°C .

  • Storage: Air-sensitive; store under inert gas (N₂/Ar) at <15°C .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6_6H6_6FNO2_2
Molecular Weight: 145.11 g/mol
CAS Number: 62558-08-1

The compound features two hydroxyl groups attached to a fluorinated phenylene structure, which significantly impacts its chemical reactivity and physical properties.

Scientific Research Applications

  • Synthesis of Polymeric Materials
    • (4-Fluoro-1,2-phenylene)dimethanol serves as a precursor for synthesizing polyesters and polyurethanes due to its diol functionality. The presence of hydroxyl groups allows it to participate in polycondensation reactions, leading to materials with desirable mechanical properties.
    Application AreaDescription
    PolyestersUsed in the production of high-performance fibers and films.
    PolyurethanesEmployed in coatings, adhesives, and elastomers.
  • Pharmaceutical Chemistry
    • The compound can be utilized in the synthesis of biologically active molecules. Its fluorinated structure enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.
  • Fluorinated Ligands in Organometallic Chemistry
    • (4-Fluoro-1,2-phenylene)dimethanol can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it relevant for catalysis and material science.
    Metal IonApplication
    Co(II)Catalysts for organic transformations.
    Ni(II)Used in battery technologies as redox carriers.
  • Dyes and Pigments
    • The compound's structural features allow it to be integrated into dye molecules, providing vibrant colors and enhanced stability under various conditions.

Case Study 1: Polyurethane Synthesis

In a study focused on synthesizing polyurethanes using (4-Fluoro-1,2-phenylene)dimethanol, researchers found that varying the stoichiometry of the reactants influenced the mechanical properties of the resulting polymer. The incorporation of fluorine improved thermal stability and chemical resistance compared to non-fluorinated analogs.

Case Study 2: Coordination Complexes

Research demonstrated that (4-Fluoro-1,2-phenylene)dimethanol forms stable complexes with nickel ions, which were tested as catalysts for hydrogenation reactions. The fluorinated ligand showed enhanced catalytic activity due to increased electron density around the metal center.

Mechanism of Action

The mechanism of action of (4-Fluoro-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Fluoro-1,2-phenylene)dimethanol include:

    (4-Fluoro-1,2-phenylenediamine): A fluorinated ortho-phenylenediamine used in the synthesis of Schiff bases and as a hardener for epoxy resins.

    (4-Fluoro-1,2-phenylene)dicarboxaldehyde: An oxidized form of (4-Fluoro-1,2-phenylene)dimethanol.

Uniqueness

(4-Fluoro-1,2-phenylene)dimethanol is unique due to its specific combination of fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

(4-Fluoro-1,2-phenylene)dimethanol is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring fluorine and hydroxyl groups, imparts distinct chemical properties that influence its biological activity. This article reviews the biological activity of (4-Fluoro-1,2-phenylene)dimethanol, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of (4-Fluoro-1,2-phenylene)dimethanol primarily stems from its ability to form hydrogen bonds and interact with specific enzymes and receptors. These interactions can lead to alterations in cellular processes and biochemical pathways. The compound's hydroxyl groups may participate in hydrogen bonding with target proteins, potentially modulating their activity. Additionally, the presence of the fluorine atom can enhance lipophilicity and metabolic stability, which are crucial for drug-like properties.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of (4-Fluoro-1,2-phenylene)dimethanol, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeBiological Activity
(4-Fluoro-1,2-phenylenediamine)Fluorinated diamineUsed in synthesis; potential mutagenic effects
(4-Fluoro-1,2-phenylene)dicarboxaldehydeOxidized formReactivity in organic synthesis; potential applications
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleBenzimidazole derivativePositive allosteric modulator of GABA-A receptor

The comparison indicates that while (4-Fluoro-1,2-phenylene)dimethanol shares some structural similarities with these compounds, its distinct combination of functional groups may result in unique biological interactions.

Case Studies and Research Findings

Recent studies have explored the biological implications of fluorinated compounds similar to (4-Fluoro-1,2-phenylene)dimethanol:

  • Fluorinated Phenanthroline Diamides : Research demonstrated that fluorinated derivatives exhibited enhanced binding affinities for lanthanoid complexes, suggesting potential applications in coordination chemistry and catalysis .
  • GABA-A Receptor Modulation : A study identified a series of fluorinated benzimidazoles as positive allosteric modulators of GABA-A receptors. These compounds showed improved metabolic stability compared to non-fluorinated counterparts . This finding highlights the potential for (4-Fluoro-1,2-phenylene)dimethanol to influence neurotransmitter systems.
  • Fluorinated Organic Compounds : Investigations into the biological activity of various fluorinated compounds revealed synergistic effects when combined with other pharmacophoric units. This suggests that (4-Fluoro-1,2-phenylene)dimethanol could exhibit enhanced biological efficacy when used in conjunction with other active agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-1,2-phenylene)dimethanol
Reactant of Route 2
(4-Fluoro-1,2-phenylene)dimethanol

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